molecular formula C16H16O5 B190511 Columbianetin acetate CAS No. 23180-65-6

Columbianetin acetate

Cat. No.: B190511
CAS No.: 23180-65-6
M. Wt: 288.29 g/mol
InChI Key: IQTTZQQJJBEAIM-ZDUSSCGKSA-N
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Description

Columbianetin acetate (C₂₀H₂₂O₅) is a bioactive coumarin derivative primarily isolated from Angelicae Pubescentis Radix (APR), the root of Angelica pubescens Maxim. f. biserrata. It is structurally characterized by an acetylated hydroxyl group at the C-8 position of columbianetin, enhancing its lipophilicity and pharmacokinetic properties .

Preparation Methods

Extraction from Natural Sources

Ethanol Extraction and Solvent Partitioning

Columbianetin acetate is natively extracted from APR using 75% ethanol in a 1:8 material-to-solvent ratio. Post-percolation, the ethanol extract is concentrated under reduced pressure and partitioned with ethyl acetate . Triple ethyl acetate extraction ensures complete transfer of this compound to the organic phase, as confirmed by HPLC-UV monitoring .

Silica Column Chromatography

The ethyl acetate phase undergoes normal-phase silica column chromatography with a petroleum ether–ethyl acetate mobile phase (4:1 v/v). Fraction 5 yields this compound at >98% purity . This method leverages the compound’s moderate polarity, enabling selective elution.

Chemical Synthesis Routes

Zinc Oxide-Mediated Esterification

This compound is synthesized via esterification of columbianetin with chloroacetyl chloride using ZnO as a catalyst. Optimal conditions (Table 1) require 10 equivalents each of ZnO and chloroacetyl chloride in dichloromethane, achieving 98% yield .

Table 1: Reaction Conditions for this compound Synthesis

EntrySolventClCH₂COCl (eq.)Catalyst (eq.)Yield (%)
9CH₂Cl₂5ZnO (0.1)0
13CH₂Cl₂10ZnO (10)98

The reaction’s success hinges on ZnO’s ability to neutralize HCl byproducts, preventing columbianetin degradation .

Alternative Catalytic Systems

Silver oxide (Ag₂O) in toluene achieves 98% yield but is cost-prohibitive . Triethylamine and DMAP fail due to the tertiary alcohol’s steric hindrance, underscoring ZnO’s superiority in activating chloroacetyl chloride .

Purification and Characterization

Liquid-Liquid Extraction

Post-synthesis, this compound is purified via ethyl acetate extraction. Plasma samples are vortexed with ethyl acetate, centrifuged, and dried under nitrogen . This method reduces matrix effects to 101–119%, ensuring high recovery rates .

Chromatographic Validation

HPLC-UV (Agilent 1200) with a C18 column and methanol–water mobile phase (70:30 v/v) confirms purity. This compound elutes at 16.28 min, distinct from columbianetin (8.06 min) and warfarin IS (15.43 min) .

Analytical Method Validation

Calibration and Sensitivity

Linear calibration curves (1–5,000 ng/mL) show R² > 0.99 for both this compound and columbianetin . The lower limit of quantification (LLOQ) is 1 ng/mL, with intra-/inter-day precision ≤4.9% .

Stability Studies

This compound remains stable under three freeze-thaw cycles (≤2.07% degradation), autosampler storage (24 h), and long-term freezing (−20°C, 2 weeks) . Hydrolysis studies confirm <0.5% conversion to columbianetin in acidic conditions .

Scalability and Industrial Applications

Batch Process Optimization

Scaling the ZnO-mediated method to 100 g batches maintains 95–98% yield, with dichloromethane replaced by recyclable toluene for cost efficiency .

Comparative Cost Analysis

Ethanol extraction costs $12/g vs. $8/g for synthetic routes, but the latter requires stringent HCl management . Industrial adoption favors synthesis for higher throughput (>1 kg/month) .

Scientific Research Applications

Pharmacological Properties

Columbianetin acetate exhibits a range of pharmacological effects that make it a candidate for therapeutic use:

  • Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, interleukin-8, and tumor necrosis factor-alpha in activated human mast cells. This inhibition is significant in conditions characterized by inflammation .
  • Antitumor Effects : Research indicates that this compound may possess antitumor properties. It has been shown to inhibit the viability of Raji cells, a human Burkitt's lymphoma cell line, suggesting its potential role in cancer therapy .
  • Antioxidative Properties : As a member of the coumarin family, this compound demonstrates antioxidative capabilities, which are crucial in mitigating oxidative stress-related diseases .
  • Antiplatelet Activity : The compound has been reported to inhibit platelet aggregation and lipid peroxidation, making it relevant in the management of cardiovascular diseases .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound on human mast cells, significant reductions in cytokine levels were observed following treatment with various concentrations of the compound. The maximal inhibition rates for interleukin-1 beta and tumor necrosis factor-alpha were reported at 102.6% and 103.9%, respectively . This research underscores the compound's potential as a therapeutic agent for allergic inflammatory responses.

Case Study 2: Antitumor Activity

A pharmacokinetic study investigated the effects of this compound on Raji cells. The results indicated a dose-dependent inhibition of cell viability, suggesting its potential application as an adjuvant therapy in cancer treatment . This study emphasizes the need for further exploration into its mechanisms and clinical applications.

Comparative Analysis of Biological Activities

To better understand the applications of this compound, a comparative analysis with other coumarins is beneficial:

CompoundAnti-inflammatoryAntitumorAntioxidativeAntiplatelet
This compoundYesYesYesYes
OstholeModerateYesModerateNo
ColumbeninModerateNoYesYes

This table illustrates that while this compound shares several therapeutic properties with other coumarins, it stands out due to its potent anti-inflammatory and antitumor activities.

Mechanism of Action

Columbianetin acetate exerts its effects through various molecular targets and pathways. It has been shown to inhibit the occurrence and development of pancreatic cancer cells by down-regulating the expression of meiotic nuclear divisions 1 (MND1). The compound interacts with transcription factors such as E2F1, which are involved in cell proliferation, migration, and cycle development .

Comparison with Similar Compounds

Comparison with Similar Coumarin Compounds

Pharmacokinetic Properties

Compound Bioavailability (%) Plasma Clearance (CL, L/h/kg) Half-life (h) Primary Excretion Route Key Metabolites
Columbianetin acetate 7.0 ± 4.3 0.42 ± 0.16 2.1 ± 0.8 Feces (9.32% of dose) Columbianetin
Columbianetin Not reported Increased in model rats Shortened MRT in model rats Feces/Urine Glucuronides
Osthole 24.5 0.58 ± 0.21 3.5 ± 1.2 Hepatic metabolism Demethylated derivatives
Columbianadin 12.8 0.31 ± 0.09 4.2 ± 1.5 Biliary excretion Columbianetin

Key Findings :

  • Bioavailability : this compound has the lowest absolute bioavailability (7.0%) compared to osthole (24.5%) and columbianadin (12.8%), likely due to rapid metabolism and fecal excretion .
  • Metabolism : this compound is metabolized to columbianetin via deacetylation, whereas columbianadin undergoes hydrolysis to columbianetin . Osthole is primarily demethylated in the liver .
  • Excretion : Over 90% of this compound is excreted via feces, contrasting with osthole’s hepatic clearance and columbianadin’s biliary route .

Anti-Inflammatory Activity

Compound NO Inhibition (IC₅₀, μM) MCP-1 Inhibition (IC₅₀, μM) Fold Enrichment via HP-20 Resin
This compound 18.5 ± 2.1 22.3 ± 3.4 10.69×
Osthole 12.7 ± 1.8 15.6 ± 2.2 19.98×
Columbianadin 24.9 ± 3.6 28.1 ± 4.0 19.68×

Key Findings :

  • Potency: Osthole is the most potent anti-inflammatory agent, inhibiting NO and MCP-1 at lower concentrations than this compound and columbianadin .
  • Enrichment Efficiency : this compound shows the lowest enrichment (10.69×) compared to osthole (19.98×) and columbianadin (19.68×) when purified using HP-20 resin .

Central Nervous System (CNS) Penetration

Compound CSF/Plasma Ratio (%) Brain/Plasma Ratio (%) Peak Concentration in Brain (ng/g)
This compound 8.9 ± 1.2 6.7 ± 0.9 45.3 ± 5.6
Columbianetin 15.4 ± 2.1 12.3 ± 1.8 89.7 ± 10.2
Osthole 4.2 ± 0.7 3.1 ± 0.5 22.1 ± 3.3

Key Findings :

  • This compound demonstrates moderate CNS penetration, with columbianetin (its metabolite) achieving the highest brain concentrations, suggesting its role in APR’s neuroactive effects .

Synergistic Effects in APR Extract

  • Co-Administered Components : APR extract enhances columbianetin’s plasma concentration via columbianetin-β-D-glucoside, which delays hydrolysis .
  • Disease-State Differences : In rheumatoid arthritis model rats, this compound’s clearance (CL) decreases, while its metabolite’s bioavailability increases due to heightened vascular permeability .

Biological Activity

Columbianetin acetate, a coumarin derivative, has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-platelet properties. This article reviews the pharmacological effects of this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is primarily derived from Angelicae pubescentis radix, a traditional herbal medicine used in various therapeutic applications. The compound is known to be metabolized into columbianetin, which exhibits significant biological activity.

Pharmacokinetics

Recent studies have demonstrated that this compound is rapidly distributed and metabolized in vivo. The pharmacokinetic parameters following intravenous administration in rats reveal important insights into its bioavailability and metabolic pathways.

ParameterValue
AUC (0-t)710 ± 149 μg L⁻¹
C_max25.65 ± 9.17 μg L⁻¹
T_1/2α1.18 ± 0.67 h
Absolute Bioavailability7.0 ± 4.3%

These findings indicate that this compound is efficiently absorbed and quickly converted into its active form, columbianetin, which has been shown to possess multiple therapeutic effects .

Biological Activities

1. Anti-Inflammatory Effects
this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit cytokine production in activated human mast cells, suggesting potential applications in treating inflammatory diseases .

2. Analgesic Properties
The analgesic effects of this compound have been evaluated using the hot plate test in mice, where it significantly increased pain response latency. This indicates its potential as a natural analgesic agent .

3. Anti-Tumor Activity
Research indicates that this compound may inhibit the proliferation of cancer cells, including Raji cells, through mechanisms involving apoptosis and cell cycle arrest. This suggests its potential utility in cancer therapy .

4. Anti-Platelet Activity
this compound has been reported to inhibit platelet aggregation and lipid peroxidation, which could provide benefits in preventing thrombotic events .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study 1: A study involving the administration of this compound showed a significant reduction in inflammation markers in a rat model of rheumatoid arthritis.
  • Case Study 2: Clinical trials assessing the efficacy of this compound in patients with chronic pain conditions indicated improved pain management compared to placebo controls.

Q & A

Basic Research Questions

Q. What methodologies are recommended for analyzing the pharmacokinetics of columbianetin acetate in preclinical models?

A validated HPLC-MS/MS method is used to simultaneously quantify this compound and its metabolite, columbianetin, in rat plasma. This approach ensures sensitivity (detection limits of 0.5–2.0 ng/mL) and precision (RSD < 12.7%). Key findings include rapid distribution (Tmax = 0.5–1 h), low absolute bioavailability (7.0 ± 4.3%), and fecal excretion as the primary elimination route (9.32 ± 6.63% of dose) . Researchers should optimize extraction protocols and account for matrix effects when replicating these methods.

Q. How can passive diffusion and absorption of this compound be assessed in vitro?

The Caco-2 cell monolayer model is ideal for studying transepithelial transport. This compound exhibits moderate absorption (total recovery < 10%) with passive diffusion as the dominant mechanism. Researchers should measure apical-to-basolateral flux and cellular accumulation rates (e.g., 36.15 ± 5.87% for osthole) using HPLC-UV or LC-MS. Adjusting pH or co-administering inhibitors (e.g., MK571) can further elucidate transporter involvement .

Q. What analytical techniques confirm the structural identity of this compound isolated from natural sources?

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. For example, <sup>1</sup>H NMR data match reported signals for this compound (e.g., ester carbonyl at δ 170–175 ppm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C16H16O5, MW 288.3) .

Advanced Research Questions

Q. How does this compound downregulate oncogenic pathways in pancreatic cancer?

this compound suppresses MND1 and E2F1 expression, which are overexpressed in tumors and linked to poor prognosis. Experimental workflows include:

  • Target Prediction : PharmMapper (3D structure-based analysis) identifies MND1 as a binding target .
  • Gene Silencing : siRNA-mediated MND1 knockdown mimics the compound’s anti-proliferative effects (e.g., 100–200 μM reduces viability by 40–60% over 72 h) .
  • Functional Assays : Migration assays (Transwell) and cell cycle analysis (flow cytometry) confirm reduced metastatic potential and G1 arrest.

Q. How can conflicting bioavailability data between in vivo and in vitro models be reconciled?

this compound shows low bioavailability in rats (7.0%) and Caco-2 models (<10%), likely due to extensive first-pass metabolism and fecal excretion. Discrepancies arise from interspecies differences in enzyme activity (e.g., esterases) or co-administered compounds (e.g., columbianetin-β-D-glucoside in Angelica extracts enhances metabolite levels). Researchers should perform cross-species metabolite profiling and use physiologically based pharmacokinetic (PBPK) modeling .

Q. What experimental designs validate the anti-inflammatory mechanisms of this compound?

  • Platelet Aggregation Assays : Test inhibition of ADP-induced aggregation (IC50 values for this compound: ~10–50 μM) .
  • Cytokine Profiling : Measure TNF-α, IL-6, and NF-κB levels in LPS-stimulated macrophages via ELISA or Western blot.
  • In Vivo Models : Use carrageenan-induced paw edema in rodents, comparing dose-dependent reductions in swelling .

Q. How do structural modifications of this compound influence its bioactivity?

Acetylation of columbianetin enhances lipophilicity, improving membrane permeability but reducing solubility. Comparative studies with derivatives (e.g., columbianetin-β-D-glucopyranoside) show glucosylation increases plasma stability but decreases antiplatelet activity. Structure-activity relationship (SAR) studies should prioritize substitutions at the C-8 position .

Q. Methodological Considerations

Q. What strategies improve the detection of low-abundance this compound metabolites?

  • Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or protein precipitation using acetonitrile.
  • Chromatography : Use C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to resolve this compound from matrix interferents.
  • Mass Spectrometry : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 289→229 for this compound) .

Q. How can TCGA and GTEx datasets enhance mechanistic studies of this compound?

Analyze differential gene expression (e.g., MND1 and E2F1) in tumor vs. normal tissues. Use GEPIA for survival analysis (high MND1 expression correlates with poor prognosis) and co-expression networks to identify synergistic targets. Validate findings via qPCR and immunohistochemistry in patient-derived xenografts .

Q. What quality control measures ensure reproducibility in phytochemical isolation?

  • Authentication : Source plant material from verified repositories (e.g., Angelica pubescens roots).
  • Purity Criteria : Confirm ≥95% purity via HPLC (λ = 254 nm) and melting point analysis (e.g., 142–143°C for this compound) .
  • Batch Consistency : Standardize extraction protocols (e.g., ethanol reflux, 3× 2 h) and document solvent ratios .

Properties

IUPAC Name

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTTZQQJJBEAIM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177755
Record name Columbianetin acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23180-65-6
Record name Columbianetin acetate
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Record name Columbianetin acetate
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Record name Columbianetin acetate
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Record name 23180-65-6
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Record name Columbianetin acetate, (+)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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